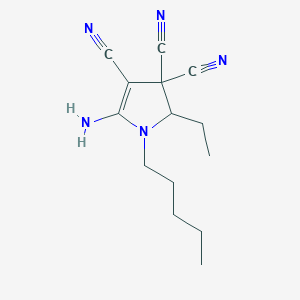
5-Amino-2-ethyl-1-pentyl-1,2-dihydro-3H-pyrrole-3,3,4-tricarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2-ethyl-1-pentyl-1,2-dihydro-3H-pyrrole-3,3,4-tricarbonitrile is a heterocyclic compound that features a pyrrole ring with multiple substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-ethyl-1-pentyl-1,2-dihydro-3H-pyrrole-3,3,4-tricarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as ethylamine and pentylamine can be reacted with suitable nitriles and aldehydes to form the desired pyrrole ring structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-2-ethyl-1-pentyl-1,2-dihydro-3H-pyrrole-3,3,4-tricarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3,4-dione derivatives, while reduction can produce various amine-substituted pyrroles .
Applications De Recherche Scientifique
5-Amino-2-ethyl-1-pentyl-1,2-dihydro-3H-pyrrole-3,3,4-tricarbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 5-Amino-2-ethyl-1-pentyl-1,2-dihydro-3H-pyrrole-3,3,4-tricarbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Amino-1,2-diphenyl-1,2-dihydro-3H-pyrrole-3,3,4-tricarbonitrile
- 5-Amino-2-methyl-1-pentyl-1,2-dihydro-3H-pyrrole-3,3,4-tricarbonitrile
Uniqueness
5-Amino-2-ethyl-1-pentyl-1,2-dihydro-3H-pyrrole-3,3,4-tricarbonitrile is unique due to its specific substituents, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
88745-07-7 |
|---|---|
Formule moléculaire |
C14H19N5 |
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
5-amino-2-ethyl-1-pentyl-2H-pyrrole-3,3,4-tricarbonitrile |
InChI |
InChI=1S/C14H19N5/c1-3-5-6-7-19-12(4-2)14(9-16,10-17)11(8-15)13(19)18/h12H,3-7,18H2,1-2H3 |
Clé InChI |
MTYDSYLQOSOJIT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN1C(C(C(=C1N)C#N)(C#N)C#N)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


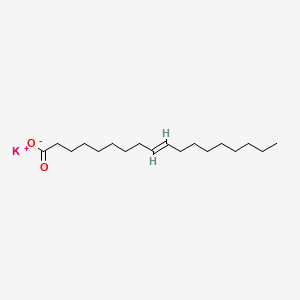
![1-Cyclohexyl-1-azaspiro[4.5]dec-2-en-4-one](/img/structure/B14132584.png)

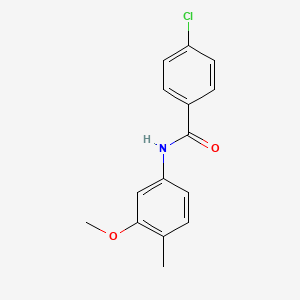
![5-{[2-(4-Tert-butylphenyl)-2-(dimethylamino)ethyl]amino}-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B14132607.png)

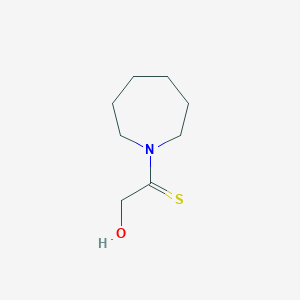
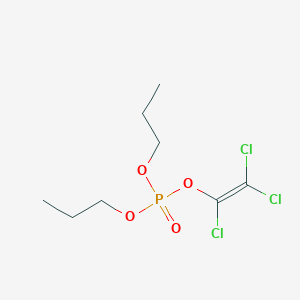
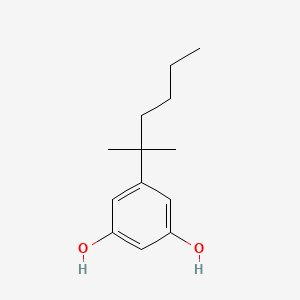
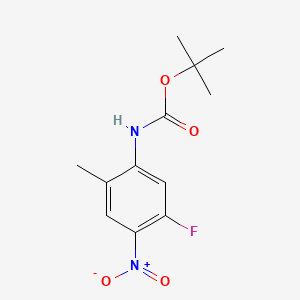
![1-[(2-Nitrophenyl)methyl]pyridin-1-ium perchlorate](/img/structure/B14132658.png)


![Pyrazino[2,3-b]pyrazine, decahydro-1,4,5,8-tetranitroso-, trans-](/img/structure/B14132677.png)
